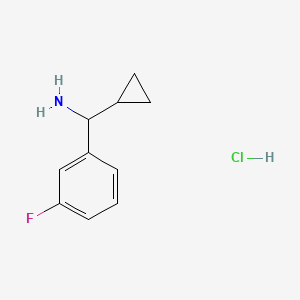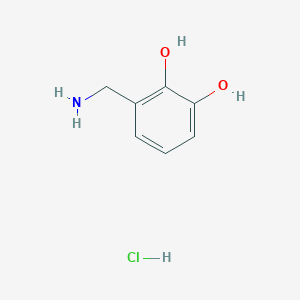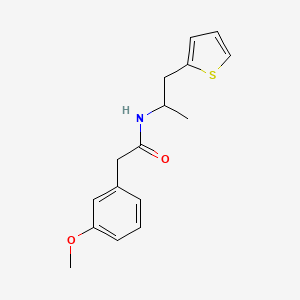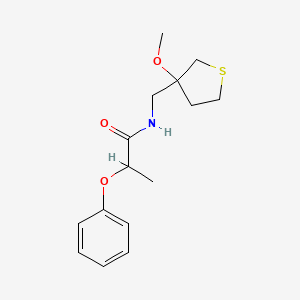
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl(3-fluorophenyl)methanamine hydrochloride, or CPFMHCl, is a synthetic organic compound with a variety of scientific and industrial applications. CPFMHCl is a member of the cyclic amine family and is composed of a cyclopropyl group attached to a 3-fluorophenyl group and a methylamine group, all of which are bound together by a hydrochloride group. CPFMHCl is used as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds. CPFMHCl also has potential applications in the medical field, as it has been shown to have biochemical and physiological effects on cells and organisms.
科学的研究の応用
CPFMHCl has been used as a reagent in various chemical reactions, such as the synthesis of polymers, the preparation of pharmaceuticals, and the synthesis of other compounds. CPFMHCl has also been used as a catalyst in the production of polymers, and it has been studied as a potential drug for the treatment of various diseases. In addition, CPFMHCl has been studied as a potential biomarker for the diagnosis of certain diseases, such as Alzheimer's disease.
作用機序
The mechanism of action of CPFMHCl is not yet fully understood. However, it is believed that CPFMHCl binds to certain receptors in cells and modulates their activity. This binding is thought to be mediated by the 3-fluorophenyl group, which is believed to interact with the receptors and cause changes in their activity.
Biochemical and Physiological Effects
CPFMHCl has been shown to have biochemical and physiological effects on cells and organisms. In vitro studies have shown that CPFMHCl can modulate the activity of certain receptors, such as the serotonin receptor, and can inhibit the activity of enzymes, such as cytochrome P450. In vivo studies have shown that CPFMHCl can modulate the activity of certain neurotransmitters, such as serotonin, and can also affect the activity of certain hormones, such as cortisol.
実験室実験の利点と制限
CPFMHCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable and non-toxic. In addition, CPFMHCl has a wide range of potential applications in the medical field, making it an attractive target for research. However, CPFMHCl is not suitable for use in clinical trials due to its potential toxicity and lack of safety data.
将来の方向性
There are several potential future directions for the study of CPFMHCl. First, further research is needed to better understand the mechanism of action of CPFMHCl, as well as its biochemical and physiological effects on cells and organisms. Second, additional studies are needed to explore the potential therapeutic applications of CPFMHCl, such as its use as a drug for the treatment of various diseases. Third, additional research is needed to explore the potential use of CPFMHCl as a biomarker for the diagnosis of certain diseases, such as Alzheimer's disease. Finally, additional studies are needed to explore the potential use of CPFMHCl as a reagent in various chemical reactions, as a catalyst in the production of polymers, and as an intermediate in the synthesis of pharmaceuticals and other compounds.
合成法
CPFMHCl is synthesized by a two-step process. The first step involves the reaction of 3-fluorophenylmagnesium bromide and cyclopropyl bromide, which yields a cyclopropyl(3-fluorophenyl)methane intermediate. This intermediate is then reacted with hydrochloric acid to produce CPFMHCl. This synthesis method is simple and efficient, and it has been used to synthesize a variety of cyclic amines.
特性
IUPAC Name |
cyclopropyl-(3-fluorophenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-2-8(6-9)10(12)7-4-5-7;/h1-3,6-7,10H,4-5,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLZGGFBECOOQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CC=C2)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2397266.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2397267.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2397269.png)



![N-(4-bromophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2397283.png)


![N-(3,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2397286.png)

![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2397288.png)
